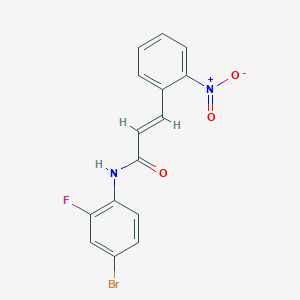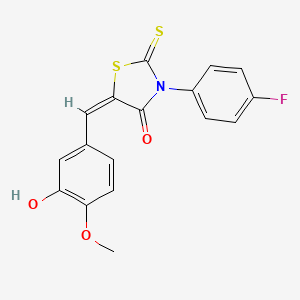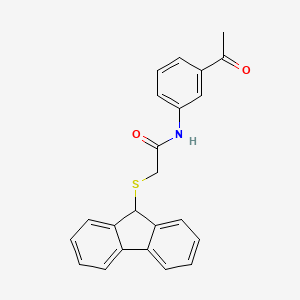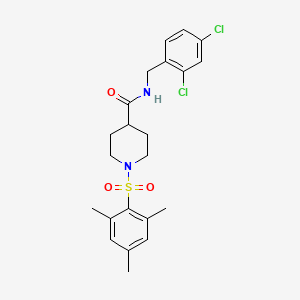
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide
説明
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFAA is a member of the acrylamide family, which is a class of chemicals that have been extensively studied for their properties and uses. In
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications. One of its most notable uses is in the development of fluorescent probes for imaging and detection of biomolecules. N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide can be conjugated with different biomolecules such as proteins, nucleic acids, and lipids to create probes that can selectively bind to specific targets and emit fluorescence upon interaction. This property of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide makes it a valuable tool for studying the dynamics of biological processes and identifying biomarkers for diseases.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to disrupt the binding of certain proteins to their targets, which can lead to the inhibition of downstream signaling pathways. This property of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been exploited in the development of therapeutics for various diseases such as cancer and inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have both biochemical and physiological effects. In biochemical studies, N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used to investigate the structure and function of proteins and enzymes. It has been shown to bind to certain proteins and modify their activity, which can provide insights into their roles in biological processes. In physiological studies, N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used to investigate the effects of protein-protein interactions on cellular processes such as cell division and migration.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for certain proteins and biomolecules. This property allows researchers to selectively target and study specific biological processes. Additionally, N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide is its potential toxicity. Like other acrylamide compounds, N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide can be toxic to cells and organisms at high concentrations. Therefore, careful consideration must be taken when designing experiments using N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide to ensure its safety and efficacy.
将来の方向性
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide-based therapeutics for the treatment of cancer and other diseases. N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of certain proteins that are involved in cancer progression, and therefore has potential as a cancer therapeutic. Another area of interest is the development of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide-based biosensors for the detection of biomolecules in complex biological samples. N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide-based probes can be designed to selectively bind to specific targets and emit fluorescence upon interaction, which can be used to detect and quantify biomolecules in real-time. Overall, N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide is a promising compound with potential applications in various fields of scientific research.
特性
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWHJXMZGILOX-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-chlorobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3537721.png)
![5-bromo-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3537736.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B3537738.png)
![2-methyl-3-[({[4-(phenoxymethyl)benzoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3537740.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3537748.png)


![N,4-dimethyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3537777.png)

![6-ethyl-11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3537796.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3537810.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3537822.png)
![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537827.png)
![4-Bromo-N-(4-ethoxy-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3537830.png)